sEH/HDAC6-IN-1
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Overview
Description
sEH/HDAC6-IN-1 is a selective, orally active dual inhibitor targeting soluble epoxide hydrolase (sEH) and histone deacetylase 6 (HDAC6). This compound has shown significant potential in the treatment of neuropathic pain and inflammation due to its ability to inhibit both sEH and HDAC6 with high specificity .
Preparation Methods
The synthesis of sEH/HDAC6-IN-1 involves a series of chemical reactions that integrate the structural features necessary for dual inhibition. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations .
Chemical Reactions Analysis
sEH/HDAC6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
sEH/HDAC6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sEH and HDAC6, providing insights into the biochemical pathways involving these enzymes.
Biology: Employed in cellular studies to understand the role of sEH and HDAC6 in various biological processes, including inflammation and pain signaling.
Medicine: Investigated for its therapeutic potential in treating conditions such as neuropathic pain, inflammation, and certain cancers due to its dual inhibitory action.
Industry: Utilized in the development of new pharmaceuticals targeting sEH and HDAC6, contributing to the advancement of drug discovery and development
Mechanism of Action
The mechanism of action of sEH/HDAC6-IN-1 involves the inhibition of both sEH and HDAC6. sEH is responsible for the hydrolysis of epoxides to diols, a process that can modulate inflammation and pain. By inhibiting sEH, this compound reduces the formation of diols, thereby exerting anti-inflammatory and analgesic effects. HDAC6, on the other hand, is involved in the deacetylation of histones and other proteins, affecting gene expression and protein function. Inhibiting HDAC6 leads to increased acetylation of proteins, which can alter cellular processes and contribute to the compound’s therapeutic effects .
Comparison with Similar Compounds
sEH/HDAC6-IN-1 is unique due to its dual inhibitory action on both sEH and HDAC6. Similar compounds include:
GL-B437: A selective sEH inhibitor.
Rocilinostat: A selective HDAC6 inhibitor.
ITF3756: Another HDAC6 inhibitor with potential therapeutic applications.
Compared to these compounds, this compound offers the advantage of targeting both enzymes simultaneously, which can enhance its therapeutic efficacy in treating conditions involving both sEH and HDAC6 pathways .
Properties
Molecular Formula |
C27H40N4O4 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1-adamantyl)carbamoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C27H40N4O4/c1-25-13-19-14-26(2,16-25)18-27(15-19,17-25)30-24(34)29-21-10-8-20(9-11-21)23(33)28-12-6-4-3-5-7-22(32)31-35/h8-11,19,35H,3-7,12-18H2,1-2H3,(H,28,33)(H,31,32)(H2,29,30,34) |
InChI Key |
LICDGBVIDDVNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO)C |
Origin of Product |
United States |
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